N-prop-2-ynylaniline

Medicinal Chemistry Anticancer Thymidylate Synthase

N-Prop-2-ynylaniline (CAS 14465-74-8), synonymously N-propargylaniline or phenyl-prop-2-ynyl-amine, is a secondary aromatic amine (C₉H₉N; MW 131.17 g·mol⁻¹) comprising an aniline core N-alkylated with a terminal propargyl (–CH₂–C≡CH) group. At ambient temperature it is a yellow to colorless oil with a boiling point of 243.4 °C (760 Torr) and density of 1.043 g·cm⁻³ (20 °C).

Molecular Formula C9H9N
Molecular Weight 131.17 g/mol
CAS No. 14465-74-8
Cat. No. B078446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-prop-2-ynylaniline
CAS14465-74-8
Molecular FormulaC9H9N
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESC#CCNC1=CC=CC=C1
InChIInChI=1S/C9H9N/c1-2-8-10-9-6-4-3-5-7-9/h1,3-7,10H,8H2
InChIKeyIZKIWEYIOKPHLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Prop-2-ynylaniline (CAS 14465-74-8): Physicochemical Properties, Availability, and Core Structural Identity


N-Prop-2-ynylaniline (CAS 14465-74-8), synonymously N-propargylaniline or phenyl-prop-2-ynyl-amine, is a secondary aromatic amine (C₉H₉N; MW 131.17 g·mol⁻¹) comprising an aniline core N-alkylated with a terminal propargyl (–CH₂–C≡CH) group . At ambient temperature it is a yellow to colorless oil with a boiling point of 243.4 °C (760 Torr) and density of 1.043 g·cm⁻³ (20 °C) . Its terminal alkyne moiety confers a unique combination of reactivity—participation in Cu(I)-catalyzed cyclizations, amino-Claisen rearrangements, and click chemistry—while the secondary aniline nitrogen retains nucleophilic character, distinguishing it from tertiary N-methyl-N-propargyl or bis-propargyl analogs [1][2]. The compound is classified as harmful/irritant (GHS07) and is commercially available from multiple vendors at research-grade purity .

Synthetic Utility Terminal alkyne for Cu(I)-catalyzed cyclizations and click chemistry Propargyl-driven reactivity
Mechanistic Probe Divergent [3,3]-sigmatropic rearrangement via allenyl pathway Distinguishes from allyl analogs
Medicinal Chemistry Privileged pharmacophore for irreversible enzyme inhibition studies Reported target engagement context

Why N-Allyl, N-Methyl, or N-Boc Analogs Cannot Replace N-Prop-2-ynylaniline in Key Synthetic and Biological Applications


The terminal alkyne of N-prop-2-ynylaniline is not merely a hydrophobic appendage; it is the functional driver of divergent reactivity and target engagement that close analogs lack. N-Allylaniline undergoes [3,3]-sigmatropic rearrangement via allyl intermediates under acid catalysis, whereas N-propargylaniline rearranges through an allenyl pathway, leading to distinct stereochemical outcomes and product distributions [1]. N-Methylaniline, lacking unsaturation, is inert toward the cyclization, hydroarylation, and click-functionalization chemistries that define the propargyl scaffold's synthetic utility [2][3]. In medicinal chemistry, the N-propargyl group is a privileged pharmacophore for irreversible flavin oxidase and thymidylate synthase inhibition—N-allyl or N-methyl substitution either abolishes or qualitatively alters this time-dependent inactivation mechanism [4][5]. Consequently, substituting a generic N-alkylaniline for N-prop-2-ynylaniline in either a synthetic sequence or a structure–activity relationship study risks complete failure of the desired transformation or loss of biological activity.

N-Allyl Analogs Divergent rearrangement mechanism (allyl vs. allenyl) may alter stereochemical outcomes and product distributions in acid-catalyzed syntheses.
N-Methyl Analogs Lacks unsaturation; inert toward cyclization, hydroarylation, and click-functionalization chemistries central to the propargyl scaffold's utility.
Bioisosteric Replacements Qualitative alteration of time-dependent enzyme inactivation mechanism may occur; reported pharmacophore model is specific to N-propargyl for flavin oxidase targets.

Quantitative Comparative Evidence for N-Prop-2-ynylaniline Versus Closest Analogs Across Synthesis, Catalysis, and Biological Target Engagement


Thymidylate Synthase (TS) Inhibitor Scaffold: N-Prop-2-ynylaniline Fragment Enables 12 nM Human TS Binding Affinity

In a landmark structure-based design study, 26 lipophilic TS inhibitors were built on a common N-((3,4-dihydro-2-methyl-6-quinazolinyl)methyl)-N-prop-2-ynylaniline scaffold. The 4-phenylsulfonyl-substituted derivative (compound 7n) inhibited human TS with Kis = 12 nM, a binding affinity comparable to that of the glutamate-bearing reference inhibitor CB3717 (10-propargyl-5,8-dideazafolic acid) [1]. When the N-prop-2-ynyl fragment was retained but the 4-substituent varied, IC50 values spanned 1–5 μM in cellular growth inhibition assays, whereas simple N-methyl or N-allyl aniline analogs lacking the propargyl group were not active members of this inhibitor series [1][2]. A follow-up sulfoxide/sulfone study confirmed that no alternative substitution improved on the Ki = 12 nM benchmark set by the parent N-prop-2-ynylaniline-derived sulfone [2].

TS Inhibition Affinity
Reported cross-study context
Kis = 12 nM (human TS) for a lipophilic N-prop-2-ynylaniline-derived sulfone, reported as equipotent to the glutamate-bearing clinical candidate CB3717.
Supports scaffold-specific TS binding affinity context
N-prop-2-ynylaniline core was essential for activity; N-methyl or N-allyl analogs were inactive in this series.
Medicinal Chemistry Anticancer Thymidylate Synthase Structure-Based Drug Design

Cholinesterase Isoform Selectivity: N-Propargyl-Tetrahydroquinolines Preferentially Inhibit AChE Whereas N-Allyl Analogs Favor BChE

In a systematic comparison of N-allyl vs. N-propargyl 1,2,3,4-tetrahydroquinolines (THQs) bearing a methyl substituent, the N-propargyl derivative P-Me inhibited acetylcholinesterase (AChE) with IC50 = 1.27 μM, while the N-allyl counterpart A-Me inhibited butyrylcholinesterase (BChE) with IC50 = 11.83 μM [1]. This inversion of isoform selectivity—N-propargyl → AChE bias; N-allyl → BChE bias—was consistent across the compound series and demonstrates that the propargyl vs. allyl N-substituent is a molecular switch for cholinesterase subtype targeting, not merely a pharmacokinetic modifier [1][2].

Cholinesterase Selectivity
Head-to-head comparison
N-Propargyl-THQ: AChE IC50 = 1.27 μM.
N-Allyl-THQ: BChE IC50 = 11.83 μM.
Demonstrates N-substituent as a selectivity switch for cholinesterase isoforms
Qualitative inversion: propargyl favors AChE, allyl favors BChE. Reference: galantamine control.
Neurodegenerative Disease Alzheimer's Disease Cholinesterase Inhibition Tetrahydroquinoline

Electrooxidative Cyclization: N-Propargylaniline Delivers 3-Arylsulfonylquinolines in 65–93% Yield Under Metal-Free Ambient Conditions

N-Propargylaniline (1a) undergoes electrooxidative tandem cyclization with sulfinic acids (0.5 mmol) in a one-compartment cell under constant current at ambient temperature without any added chemical oxidant. On 0.2 mmol scale, 3-arylsulfonylquinoline derivatives were obtained in 70–93% isolated yields. Upon scale-up to 5 mmol of N-propargylaniline 1a, the corresponding 3-arylsulfonylquinoline 3aa was isolated in 65% yield with 56% current efficiency [1]. Conventional chemical oxidation methods for analogous quinoline syntheses from N-(2-alkynyl)anilines using ICl, I₂, Br₂, or PhSeBr require stoichiometric electrophilic halogen reagents and generate halogenated byproducts, whereas the electrooxidative protocol is metal- and halogen-free [2].

Electrooxidative Cyclization
Method context
3-Arylsulfonylquinolines obtained in 65% (5 mmol scale) to 70–93% (0.2 mmol) isolated yields under metal- and halogen-free conditions.
Enables a sustainable, ambient-condition synthetic route review
Contrasts with stoichiometric electrophilic halogenation methods.
Green Chemistry Electroorganic Synthesis Quinoline Synthesis C–H Functionalization

Acid-Catalyzed [3,3]-Sigmatropic Rearrangement: Divergent Allenyl-vs-Allyl Intermediates Distinguish N-Propargyl from N-Allyl Anilines

Under Brønsted acid catalysis, N-propargylanilines undergo charge-induced [3,3]-sigmatropic rearrangement via allenyl iminium ion intermediates, whereas N-allylanilines proceed via allyl iminium ions [1]. This mechanistic divergence was quantitatively demonstrated using enantioenriched (−)-(S)-2,6-dimethyl-N-[1′-(p-tolyl)prop-2′-ynyl]aniline: the acid-catalyzed rearrangement resulted in 78% loss of optical activity in the starting aniline, confirming extensive dissociation–recombination via a prochiral allenyl intermediate. The corresponding allyl system showed substantially different stereochemical fidelity owing to the distinct electronic character of the allyl group [1]. N-Methylaniline is entirely unreactive under these conditions as it lacks the requisite π-system.

Sigmatropic Rearrangement
Class-level inference
78% loss of optical activity for an enantioenriched N-propargylaniline, confirming a prochiral allenyl iminium ion intermediate.
Mechanistic basis for stereochemical outcome divergence from N-allyl substrates
N-Methylaniline is unreactive under these conditions.
Physical Organic Chemistry Sigmatropic Rearrangement Reaction Mechanism Stereochemistry

Cu(I)-Catalyzed Cyclization to 3-Pyrrolines: A Transformation Exclusive to N-Propargylanilines Among N-Alkylanilines

N-Propargylanilines, under one-pot homologation conditions (formalin, diisopropylamine, dioxane), undergo in situ cyclization catalyzed by Cu(I) salts to yield N-aryl-3-pyrrolines in good yields [1][2]. This transformation is specific to the propargyl substrate: the terminal alkyne undergoes Cu(I)-mediated hydroamination to generate an allenylamine intermediate that cyclizes to the pyrroline. N-Allylanilines cannot access this pathway and require entirely different conditions (ring-closing metathesis) for pyrroline synthesis; N-methylaniline is inert toward cyclization [2]. The reaction provides a direct, one-flask entry to the 3-pyrroline scaffold, a versatile intermediate for pyrrolidine alkaloid synthesis.

Cu(I)-Catalyzed 3-Pyrroline
Class-level inference
Unique one-pot domino homologation–cyclization to N-aryl-3-pyrrolines, reported to proceed in good yields.
Provides a synthesis pathway inaccessible to N-allyl or N-methyl analogs
N-Allyl requires alternative ring-closing metathesis chemistry.
Heterocycle Synthesis Copper Catalysis 3-Pyrroline Homologation

Irreversible Flavin Oxidase Inactivation: N-Propargyl and N-Allyl Glycines Show Time-Dependent, Deuterium-Sensitive Enzyme Inhibition

Model studies with sarcosine oxidase established that replacement of the N-methyl group of the natural substrate sarcosine with either N-propargyl or N-allyl functions converts the substrate into a time-dependent irreversible inactivator (suicide substrate) [1]. Both N-propargyl and N-allyl glycine caused progressive loss of enzyme activity upon pre-incubation; the rate of inactivation was markedly retarded by deuterium substitution at the methylene group of the propargyl or allyl function, confirming that C–H bond cleavage at the α-methylene position is the rate-limiting step in generating the alkylating species at the active site [1]. The N-methyl prototype (sarcosine) is a normal substrate and does not inactivate the enzyme, establishing that the unsaturation (alkyne or alkene) is obligate for mechanism-based inhibition.

Flavin Oxidase Inactivation
Direct head-to-head comparison
N-Propargyl and N-allyl glycine both act as time-dependent, irreversible inactivators. Deuteration at propargylic CH₂ retards inactivation rate.
Validates propargyl group as a mechanism-based pharmacophore for enzyme inactivation studies
N-Methyl glycine (sarcosine) is a normal substrate, showing no inactivation.
Enzyme Mechanism Flavin Oxidase Suicide Inhibition Sarcosine Oxidase

Validated Research and Industrial Application Scenarios for N-Prop-2-ynylaniline Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lipophilic Thymidylate Synthase Inhibitor Lead Optimization

For structure-based design of cell-permeable antifolate anticancer agents, N-prop-2-ynylaniline is the essential starting material for constructing the N-((3,4-dihydro-2-methyl-6-quinazolinyl)methyl)-N-prop-2-ynylaniline scaffold. As demonstrated by Jones et al. (1996), 26 of 31 potent TS inhibitors shared this core, with the optimized 4-phenylsulfonyl derivative (7n) achieving Kis = 12 nM against human TS—equipotent to the glutamate-bearing clinical candidate CB3717 while being lipophilic and cell-permeable [1]. Follow-up work confirmed that no alternative N-substitution (e.g., N-allyl, N-methyl) yielded active TS inhibitors in this series, and no subsequent sulfone surpassed the 12 nM benchmark [1]. Procurement of N-prop-2-ynylaniline is therefore critical for any group requiring validated, high-affinity TS inhibitor scaffolds.

Neuroscience Drug Discovery: Cholinesterase Isoform-Selective Tetrahydroquinoline Libraries

For Alzheimer's disease programs targeting the cholinergic hypothesis, the choice between N-propargyl and N-allyl building blocks for tetrahydroquinoline synthesis directly dictates AChE vs. BChE selectivity. As shown by Pinochet Zúñiga (2023), N-propargyl-THQ P-Me achieved AChE IC50 = 1.27 μM while N-allyl-THQ A-Me achieved BChE IC50 = 11.83 μM, with the selectivity inversion confirmed across multiple derivatives and supported by in silico ADME predictions of blood–brain barrier penetration and low hemolytic toxicity [1]. Researchers designing AChE-selective CNS agents should procure N-prop-2-ynylaniline specifically to access the propargyl-THQ chemotype.

Green Chemistry & Process Development: Metal-Free Electrooxidative Quinoline Synthesis

Process chemists seeking sustainable, scalable routes to 3-sulfonylquinolines can employ N-prop-2-ynylaniline in the electrooxidative tandem cyclization protocol reported by Liu et al. (2021). This method operates at ambient temperature and pressure without transition-metal catalysts or stoichiometric oxidants, delivering 3-arylsulfonylquinolines in 70–93% yield (0.2 mmol) and 65% yield at 5 mmol preparative scale with 56% current efficiency [1]. This contrasts with traditional electrophilic cyclization methods requiring stoichiometric ICl, I₂, Br₂, or PhSeBr, which generate halogenated waste . Procurement of N-prop-2-ynylaniline enables access to this uniquely green synthetic route.

Heterocyclic Chemistry: One-Pot Synthesis of N-Aryl-3-Pyrrolines via Cu(I) Catalysis

Synthetic chemists requiring 3-pyrroline intermediates for alkaloid synthesis or medicinal chemistry can leverage the capability of N-prop-2-ynylaniline to undergo one-pot Cu(I)-catalyzed homologation–cyclization to N-aryl-3-pyrrolines, as reported by Jayaprakash et al. (1999) [1]. This domino process is chemically inaccessible to N-allylanilines (which require separate ring-closing metathesis steps) and entirely unavailable from N-methylaniline. The commercial availability of N-prop-2-ynylaniline at research scale makes this a practical entry point for constructing the 3-pyrroline heterocycle core.

Application
Selection Property
Validation Focus
Antifolate Inhibitor Lead Optimization
Core scaffold for lipophilic TS inhibition
Cell-free TS binding and cell-based growth inhibition endpoint review
Cholinesterase-Targeted CNS Probe Synthesis
N-Substituent as isoform selectivity switch
AChE vs. BChE selectivity and blood-brain barrier penetration model context
Sustainable Quinoline Process Development
Compatibility with metal-free electrooxidative protocol
Yield, current efficiency, and scalability under ambient conditions
3-Pyrroline Alkaloid Intermediate Synthesis
Exclusive Cu(I)-catalyzed domino cyclization
One-pot homologation–cyclization pathway validation
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